Cas no 481-91-4 (1,1'-binaphthyl-4,4'-ylenediamine)
1,1'-binaphthyl-4,4'-ylenediamine Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-binaphthyl-4,4'-ylenediamine
- naphthidine
- 4-(4-aminonaphthalen-1-yl)naphthalen-1-amine
- 1,1'-binaphthalene-4,4'-diamine
- 64235-43-4
- [1,1'-Binaphthalene]-4,4'-diamine
- DTXSID20197421
- SB82433
- 18531-98-1
- 4,4'-DIAMINO-1,1'-DINAPHTHALENE
- (R)-[1,1'-Binaphthalene]-4,4'-diamine
- UNII-GHW4ZAS356
- (S)-[1,1'-Binaphthalene]-4,4'-diamine
- NS00022218
- (aS)-1,1/'-Binaphthalene-4,4/'-diamine
- 481-91-4
- 4-(4-amino-1-naphthyl)naphthalen-1-amine
- EINECS 207-574-3
- 4,4'-BI(1-NAPHTHALENYLAMINE)
- (1,1'-Binaphthalene)-4,4'-diamine
- 4,4'-BI(1-NAPHTHYLAMINE)
- Naphthidin
- GHW4ZAS356
- A828314
- SCHEMBL866216
- 4,4'-DIAMINO-1,1'-BINAPHTHYL
- RZPBZEISZUFQSV-UHFFFAOYSA-N
- DTXCID30119912
-
- Inchi: 1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2
- InChI Key: RZPBZEISZUFQSV-UHFFFAOYSA-N
- SMILES: NC1=CC=C(C2C=CC=CC=21)C1=CC=C(C2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 284.13148
- Monoisotopic Mass: 284.131349
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
- XLogP3: 4.7
Experimental Properties
- Density: 1.249
- Boiling Point: 476.9°C at 760 mmHg
- Flash Point: 291°C
- Refractive Index: 1.775
- PSA: 52.04
- LogP: 5.98680
1,1'-binaphthyl-4,4'-ylenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG21411-250mg |
[1,1'-Binaphthalene]-4,4'-diamine |
481-91-4 | 97% | 250mg |
$60.00 | 2024-04-19 | |
| A2B Chem LLC | AG21411-1g |
[1,1'-Binaphthalene]-4,4'-diamine |
481-91-4 | 97% | 1g |
$144.00 | 2024-04-19 |
1,1'-binaphthyl-4,4'-ylenediamine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1,1'-binaphthyl-4,4'-ylenediamine
1,1'-Binaphthyl-4,4'-ylenediamine (CAS No. 481-91-4): A Versatile Chiral Building Block for Advanced Materials
The 1,1'-binaphthyl-4,4'-ylenediamine (CAS No. 481-91-4) represents a fascinating class of axially chiral binaphthyl compounds that has gained significant attention in both academic research and industrial applications. This aromatic diamine derivative features a unique three-dimensional structure with restricted rotation around the central bond, making it particularly valuable for designing chiral molecular architectures.
Recent advancements in asymmetric synthesis and materials science have propelled the demand for high-quality 1,1'-binaphthyl derivatives. The compound's rigid backbone and diamine functionality allow for diverse chemical modifications, enabling its use in creating advanced functional materials, molecular sensors, and chiral catalysts. Researchers particularly value its excellent thermal stability and optical properties, which outperform many conventional aromatic amines.
The synthesis of 1,1'-binaphthyl-4,4'-ylenediamine typically involves the coupling of naphthyl precursors followed by selective functionalization. Modern synthetic protocols emphasize green chemistry principles, addressing growing concerns about sustainable chemical production. The compound's high purity grade (often >98%) ensures reliable performance in sensitive applications like pharmaceutical intermediates and electronic materials.
In the field of organic electronics, this binaphthyl diamine serves as a crucial building block for hole-transport materials in OLED devices. Its extended π-conjugated system facilitates efficient charge transport while the chiral centers enable the development of circularly polarized luminescent materials - a hot topic in next-generation display technologies. Manufacturers of high-performance materials frequently inquire about bulk availability and custom modifications of this compound.
The 1,1'-binaphthyl-4,4'-ylenediamine price varies significantly based on purity and quantity, with research-grade samples typically costing $50-$200 per gram. Market analysis shows increasing demand from specialty chemical suppliers serving the advanced materials sector. Quality control parameters include HPLC purity, optical rotation, and residual solvent content, with certificates of analysis available from reputable suppliers.
Safety considerations for handling 481-91-4 follow standard laboratory protocols for aromatic amines. While not classified as hazardous under current regulations, proper personal protective equipment (gloves, goggles) is recommended during manipulation. Storage typically requires protection from light and moisture at room temperature, with stability data indicating excellent shelf life when properly stored.
Emerging applications explore its potential in chiral metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's ability to form well-defined coordination geometries makes it attractive for designing molecular recognition systems and enantioselective catalysts. Recent publications highlight its use in developing chiral stationary phases for advanced chromatographic separations.
For researchers investigating binaphthyl-based materials, the 4,4'-diamino-1,1'-binaphthyl derivative offers several advantages over similar compounds. Its enhanced solubility in common organic solvents facilitates processing, while the primary amine groups provide versatile sites for further functionalization. These characteristics answer frequent search queries about easy-to-modify chiral scaffolds for materials development.
The global market for chiral auxiliaries and asymmetric catalysts continues to grow, with 1,1'-binaphthyl-4,4'-ylenediamine playing an increasingly important role. Pharmaceutical companies particularly value its potential in synthesizing single-enantiomer drugs, addressing the industry's need for stereoselective syntheses. Current research focuses on developing more cost-effective production methods to meet expanding demand.
Technical specifications typically include: molecular weight 320.40 g/mol, white to pale yellow crystalline appearance, melting point range of 210-215°C, and solubility in dichloromethane, THF, and DMF. The compound's fluorescence properties have also attracted attention for potential applications in bioimaging probes and molecular sensors.
When comparing 1,1'-binaphthyl-4,4'-ylenediamine to similar compounds like BINOL or BINAP derivatives, researchers note its superior thermal stability and versatile reactivity. These properties make it particularly suitable for applications requiring high-temperature processing or multiple synthetic steps. The compound's chiral integrity under various conditions remains a key advantage for asymmetric synthesis applications.
Future developments may explore its potential in chiral nanotechnology and molecular machines, areas receiving substantial research funding. The compound's rigid yet functionalizable structure positions it well for these cutting-edge applications. As the scientific community continues to investigate advanced chiral materials, 1,1'-binaphthyl-4,4'-ylenediamine (CAS No. 481-91-4) will likely remain a compound of significant interest across multiple disciplines.
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